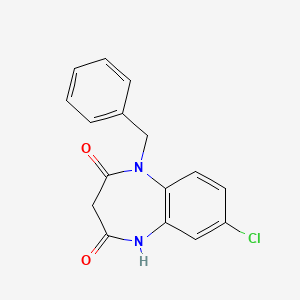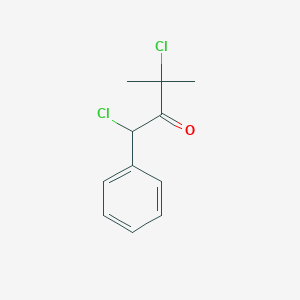
1-Isothiocyanatohexan-2-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isothiocyanatohexan-2-yl thiocyanate is a chemical compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. Isothiocyanates are characterized by the presence of the functional group -N=C=S, which imparts unique reactivity and biological activity to these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isothiocyanatohexan-2-yl thiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized using reagents such as cyanuric acid or tosyl chloride to yield the desired isothiocyanate . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanates often employs scalable and efficient processes. The one-pot synthesis method, which involves the in situ generation of dithiocarbamate salts followed by desulfurization, is particularly suitable for large-scale production due to its simplicity and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isothiocyanatohexan-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert isothiocyanates to amines or thioureas.
Substitution: Isothiocyanates can participate in nucleophilic substitution reactions to form thioureas and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Thioureas and other derivatives.
Applications De Recherche Scientifique
1-Isothiocyanatohexan-2-yl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and unsymmetrical thioureas.
Biology: Investigated for its potential anticancer and antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the design of chemopreventive agents.
Industry: Utilized in the production of agrochemicals and as intermediates in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-isothiocyanatohexan-2-yl thiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) can react with nucleophilic sites in biological molecules, leading to the formation of thiourea derivatives. This reactivity is crucial for its biological activity, including its anticancer and antimicrobial effects . The compound can also generate reactive oxygen species (ROS) through redox reactions, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
1-Isothiocyanatohexan-2-yl thiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.
Benzyl isothiocyanate: Studied for its anticancer properties.
Uniqueness: this compound is unique due to its dual functional groups (isothiocyanate and thiocyanate), which impart distinct reactivity and potential for diverse applications in synthesis and biological research .
Propriétés
Numéro CAS |
61522-37-0 |
|---|---|
Formule moléculaire |
C8H12N2S2 |
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
1-isothiocyanatohexan-2-yl thiocyanate |
InChI |
InChI=1S/C8H12N2S2/c1-2-3-4-8(12-6-9)5-10-7-11/h8H,2-5H2,1H3 |
Clé InChI |
WNCHLCBWXSBYCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN=C=S)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
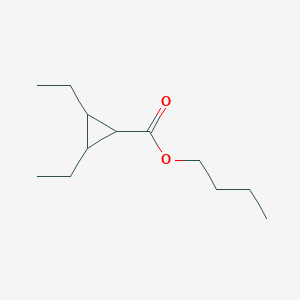
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
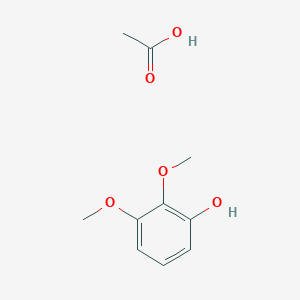
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
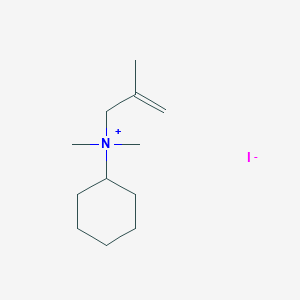
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
